
Samuraciclib
描述
沙莫拉西利,也称为 CT7001,是一种新型、口服生物利用度高的细胞周期蛋白依赖性激酶 7 (CDK7) 的 ATP 竞争性抑制剂。CDK7 是细胞周期和转录的关键调节剂,使其成为癌症治疗的有希望的靶点。 沙莫拉西利在乳腺癌、结肠癌和急性髓系白血病模型中显示出临床前活性 .
准备方法
公开文献中并未详细介绍沙莫拉西利的合成路线和反应条件。已知沙莫拉西利是通过一系列化学反应合成的,这些反应涉及形成其核心结构,然后进行功能化以达到所需的生物活性。 工业生产方法可能涉及对这些合成路线的优化,以确保高产率和纯度 .
化学反应分析
沙莫拉西利经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气,通常由氧化剂促进。
还原: 这种反应涉及添加氢气或去除氧气,通常使用还原剂。
取代: 这种反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺等亲核试剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
Breast Cancer
- Hormone Receptor-Positive Breast Cancer : Samuraciclib has shown promising results when combined with hormonal therapies such as fulvestrant. In clinical trials, patients with hormone receptor-positive breast cancer demonstrated improved progression-free survival (PFS) when treated with this compound alongside fulvestrant compared to those receiving fulvestrant alone. The clinical benefit rate (CBR) was reported at 36% at 24 weeks in heavily pretreated patients .
- Triple-Negative Breast Cancer (TNBC) : In TNBC patients, this compound exhibited disease control in approximately 53% of evaluable patients. Notably, one patient achieved a partial response lasting over 337 days . The drug's efficacy in this cohort highlights its potential as a treatment option for aggressive breast cancer subtypes.
Other Malignancies
- Prostate Cancer : Preliminary data indicate that this compound may also be effective in treating castration-resistant prostate cancer, with observed reductions in prostate-specific antigen (PSA) levels among participants .
- Pancreatic and Ovarian Cancers : Ongoing studies are evaluating the efficacy of this compound in other solid tumors, including pancreatic and ovarian cancers, where CDK7 inhibition could provide therapeutic benefits .
Safety Profile
This compound has been reported to have an acceptable safety profile. Common adverse events include low-grade gastrointestinal symptoms such as nausea (81%), vomiting (74%), and diarrhea (90%), which were mostly manageable and reversible . The maximum tolerated dose established was 360 mg once daily, supporting its use as an oral therapy with convenient dosing .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound has good oral bioavailability with a half-life of approximately 75 hours, allowing for once-daily dosing. The drug exhibits dose-proportional pharmacokinetics across a range of doses from 120 mg to 480 mg .
Table: Summary of Key Clinical Trials Involving this compound
作用机制
沙莫拉西利通过选择性抑制 CDK7 发挥作用,CDK7 在调节细胞周期和转录中起着至关重要的作用。通过抑制 CDK7,沙莫拉西利导致细胞周期停滞、p53 活化、凋亡诱导以及雄激素受体剪接变异体介导的转录抑制。 这导致抑制癌细胞增殖和肿瘤生长 .
相似化合物的比较
沙莫拉西利在 CDK 抑制剂中是独一无二的,因为它对 CDK7 具有选择性。类似的化合物包括:
帕博西利: 一种 CDK4/6 抑制剂,用于治疗乳腺癌。
瑞博西利: 另一种具有类似应用的 CDK4/6 抑制剂。
阿贝西利: 也是一种用于乳腺癌治疗的 CDK4/6 抑制剂。
生物活性
Samuraciclib is a selective oral inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression in cancer cells. Its development is particularly focused on treating advanced malignancies, including hormone receptor-positive (HR+) breast cancer and triple-negative breast cancer (TNBC). This article provides a detailed overview of the biological activity of this compound, supported by clinical trial data, pharmacodynamic and pharmacokinetic findings, and case studies.
This compound functions by inhibiting CDK7, which plays a crucial role in the phosphorylation of RNA polymerase II, thereby regulating gene transcription involved in cell proliferation and survival. By blocking this kinase, this compound aims to reduce the expression of oncogenes and promote cancer cell death.
Clinical Trials Overview
Phase I Studies : The primary focus of early-phase studies has been on evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. A notable study involved multiple cohorts assessing different cancer types:
- Module 1A : Dose escalation with paired biopsies in patients with advanced solid tumors.
- Module 1B-1 : Monotherapy expansion for TNBC.
- Module 2A : Combination therapy with fulvestrant for HR+/HER2− breast cancer patients previously treated with CDK4/6 inhibitors.
Table 1: Summary of Clinical Trial Findings
Module | Patient Population | Primary Endpoint | Key Findings |
---|---|---|---|
Module 1A | Advanced solid tumors | Safety and tolerability | Maximum tolerated dose: 360 mg; DCR: 52.8% |
Module 1B-1 | TNBC | Anti-tumor activity | One partial response; CBR: 20.0% |
Module 2A | HR+/HER2− post-CDK4/6-inhibitor | Combination efficacy | CBR: 36.0%; higher in non-TP53 mutated patients |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : this compound exhibits a half-life of approximately 75 hours, allowing for once-daily dosing. The drug shows dose-proportional pharmacokinetics across a range of doses (120 mg to 480 mg). Steady-state concentrations are reached within 8 to 15 days of administration.
Pharmacodynamics : In clinical evaluations, significant reductions in phosphorylated RNA polymerase II (pPolII) were observed in both circulating lymphocytes and tumor tissues. This reduction correlates with the expected inhibition of CDK7 activity, supporting the drug's mechanism of action.
Safety Profile
The safety profile of this compound has been characterized by low-grade gastrointestinal adverse events. Common side effects include:
- Diarrhea : 90%
- Nausea : 81%
- Vomiting : 74%
- Fatigue : 36%
Most adverse events were manageable and reversible, with few patients experiencing severe effects leading to treatment discontinuation.
Case Studies and Efficacy
In clinical trials involving HR+ breast cancer patients treated with this compound combined with fulvestrant, notable efficacy was reported:
- Tumor Shrinkage : Patients exhibited significant tumor shrinkage, with a clinical benefit rate (CBR) reaching up to 47.4% in those without detectable TP53 mutations.
- Progression-Free Survival (PFS) : The combination therapy demonstrated improved PFS compared to fulvestrant alone, highlighting the potential for this compound in enhancing treatment outcomes for heavily pretreated populations.
Future Directions
Ongoing research is exploring the use of this compound in combination therapies beyond breast cancer, including prostate cancer and other solid tumors. The promising results from initial studies have led to fast-track designation by the FDA for specific indications, emphasizing its potential as a significant therapeutic agent in oncology.
常见问题
Basic Research Questions
Q. What is the primary mechanism of action of Samuraciclib in targeting CDK7, and how does this affect cancer cell proliferation?
this compound is an ATP-competitive CDK7 inhibitor (IC50 = 41 nM) that disrupts transcription initiation via RNA polymerase II (PolII) C-terminal domain phosphorylation (Ser5) and cell cycle progression by impairing CDK1/2/4/6 activation . In prostate and breast cancer models, it induces G1/S arrest and apoptosis by downregulating AR/ER-driven transcriptional programs and p53 activation . Key parameters to measure include IC50/GI50 values (e.g., 0.2–0.3 µM in breast cancer lines) and phosphorylation status of CDK substrates (e.g., Rb protein) .
Q. What in vitro models are validated for evaluating this compound’s efficacy, and what experimental controls are critical?
Use hormone-sensitive (e.g., LNCaP) and castration-resistant (e.g., C4-2B, 22Rv1) prostate cancer cell lines, or ER+ breast cancer models (e.g., MCF-7). Optimize assays with:
- SRB cytotoxicity assays (validated for high-throughput screening; linear correlation with cell counts and protein content) .
- Cell cycle analysis (flow cytometry for G1/S arrest) .
- Control for off-target effects : Compare with CDK7 knockdown or CRISPR-engineered AR-V KO models .
Q. How should researchers design dose-response experiments to assess this compound’s anti-tumor activity?
- Use a logarithmic concentration range (e.g., 0.01–10 µM) to determine GI50 values.
- Include pharmacodynamic markers (e.g., PolII phosphorylation, AR/ER target gene expression) .
- Validate results across ≥3 biological replicates to account for inter-experiment variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s transcriptional vs. cell cycle effects across cancer types?
- Transcriptomic profiling : Perform RNA-seq on treated xenografts (e.g., GEO accession GSE198488) to identify context-dependent pathways .
- Mechanistic dissection : Use selective CDK7 inhibitors (e.g., ICEC0942) or inducible CDK7-KO models to isolate transcriptional vs. cell cycle roles .
- Cross-model validation : Compare AR+/ER+ vs. triple-negative models to assess dependency on hormone signaling .
Q. What methodologies are recommended for studying this compound’s synergy with AR/ER antagonists (e.g., enzalutamide, fulvestrant)?
- In vivo xenograft studies : Administer this compound (oral, 50–75 mg/kg) combined with enzalutamide (10 mg/kg) and monitor tumor volume/PSA levels .
- Synergy quantification : Use tools like SynergyFinder 2.0 to calculate combination indices (e.g., Bliss independence) .
- Transcriptome analysis : Apply DESeq2 and MSigDB to identify co-regulated pathways (e.g., AR/ER signaling, apoptosis) .
Q. How does the tumor microenvironment influence this compound’s efficacy, and what models replicate this interaction?
- 3D ECM cultures : Use laminin-rich ECM substrates to mimic extracellular matrix (ECM)-driven resistance .
- Co-culture systems : Incorporate stromal cells (e.g., fibroblasts) to study paracrine signaling effects .
- In vivo validation : Compare subcutaneous vs. orthotopic xenografts to assess microenvironment-dependent drug penetration .
Q. What strategies address this compound resistance mechanisms in preclinical models?
- Long-term exposure assays : Dose cells incrementally over 6–12 months to derive resistant clones .
- Multi-omics integration : Combine RNA-seq, proteomics (e.g., Meltome Atlas), and phospho-kinase arrays to identify bypass pathways .
- Combination screens : Test this compound with PI3K/mTOR inhibitors to target compensatory survival signals .
Q. Methodological Guidelines
Q. How should RNA-seq data from this compound-treated models be analyzed to prioritize therapeutic targets?
- Differential expression : Use DESeq2 (fold change >2, FDR <0.05) and cluster enriched pathways (e.g., cell cycle, AR/ER signaling) .
- Gene set enrichment : Apply MSigDB to identify hallmark pathways (e.g., E2F targets, MYC signaling) .
- Validation : Cross-reference with clinical datasets (e.g., TCGA) to assess translational relevance .
Q. What statistical frameworks are optimal for analyzing contradictory in vitro vs. in vivo results?
- Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity .
- Bootstrap resampling : Assess robustness of GI50 values across cell lines .
- Bayesian hierarchical modeling : Integrate in vitro and xenograft data to predict clinical response .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Adhere to ARRIVE guidelines for in vivo experiments, including blinding and randomization .
- Data transparency : Deposit raw RNA-seq data in public repositories (e.g., GEO) with metadata .
- Reagent validation : Use standardized CDK7 activity assays and authenticate cell lines via STR profiling .
属性
IUPAC Name |
(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVGLKWJKIKVBI-MJGOQNOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805833-75-3 | |
Record name | CT-7001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1805833753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Samuraciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SAMURACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46D4HS9ODA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。